![molecular formula C14H12N4O3S B6434187 5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034337-36-3](/img/structure/B6434187.png)

5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

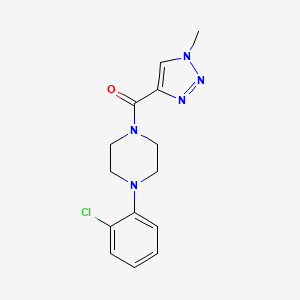

The compound “5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule. The NMR spectra can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the functional groups .Physical And Chemical Properties Analysis

The compound appears as white crystals . It has a melting point of 161–163 °C . The FTIR spectrum shows peaks corresponding to various functional groups . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Aplicaciones Científicas De Investigación

Protein Data Bank (PDB) Ligand Chemistry

This compound is listed in the PDB Ligand Chemistry - chemical component dictionary . It’s used in the study of protein structures and functions. The compound can bind to proteins and alter their activity, which can provide insights into protein function and aid in the design of new drugs .

Inhibitor for Ezh2/Ezh1

The compound is known as an inhibitor for Ezh2/Ezh1 . Ezh2 and Ezh1 are enzymes that play a key role in many processes linked to cell growth and survival. By inhibiting these enzymes, the compound can potentially be used in cancer treatment .

Optimization of Physicochemical Properties

The compound has been used in the optimization of physicochemical properties of drugs . By incorporating an sp3 hybridized carbon atom at the 7-position of the lactam moiety present in the lead compound, the physicochemical properties and potency of the drug can be improved .

Non-receptor Tyrosine-Protein Kinase Inhibitor

The compound acts as a non-receptor tyrosine-protein kinase inhibitor . This type of kinase plays a role in many key processes linked to cell growth and survival. Therefore, the compound could be used in the treatment of diseases related to cell growth, such as cancer .

Antimicrobial and Antitumor Activity

Derivatives of the compound are known to exhibit antimicrobial and antitumor activities . This suggests that the compound could be used in the development of new antimicrobial and antitumor drugs .

Anti-inflammatory and Analgesic Activity

Some derivatives of the compound have shown pronounced anti-inflammatory and analgesic activity . They have been found to be comparable to phenylbutazone or indomethacin in terms of anti-inflammatory activity, but without causing irritation of the gastrointestinal tract . This suggests potential applications in the treatment of inflammatory diseases and pain management .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit theHistone Methyltransferase EZH2 , a key candidate oncology target for pharmacological intervention . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2) and plays a major role in transcriptional silencing .

Mode of Action

These inhibitors typically bind to the EZH2 enzyme, preventing it from methylating histone proteins, thereby disrupting the function of the PRC2 complex .

Biochemical Pathways

The PRC2 complex, where EZH2 is a key component, has been shown to play a major role in transcriptional silencing in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Pharmacokinetics

Similar compounds have demonstrated robust antitumor effects in xenograft models when dosed appropriately .

Result of Action

The result of the compound’s action would likely be a disruption in the normal function of the PRC2 complex, leading to changes in gene expression. This could potentially lead to antitumor effects, as has been observed with similar compounds .

Propiedades

IUPAC Name |

5-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-8-4-5-10(22-8)14(20)16-7-11-17-12(18-21-11)9-3-2-6-15-13(9)19/h2-6H,7H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABYJBWKPNEDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6434106.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6434117.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B6434126.png)

![benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6434136.png)

![N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6434138.png)

![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6434154.png)

![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B6434160.png)

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)

![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)

![2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6434193.png)